N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide
Description
This compound features a hybrid scaffold combining a 5,6-dihydro-4H-cyclopenta[b]thiophene core with a 4-oxo-4H-chromene (coumarin) moiety. The cyclopenta[b]thiophene ring is substituted at position 3 with a 3-ethoxypropyl carbamoyl group, while the chromene unit is linked via a carboxamide bridge.
Properties
Molecular Formula |
C23H24N2O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O5S/c1-2-29-12-6-11-24-22(28)20-15-8-5-10-19(15)31-23(20)25-21(27)18-13-16(26)14-7-3-4-9-17(14)30-18/h3-4,7,9,13H,2,5-6,8,10-12H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
ZDFFDMGESODDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene and cyclopenta[b]thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxypropyl or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with two classes of molecules:
Cyclopenta[b]thiophene carboxamides (e.g., CAS 352339-95-8, ): These derivatives often exhibit anticonvulsant activity. The substituents on the thiophene ring critically influence potency.
Chromene-carboxamide hybrids: Chromene derivatives are noted for their photophysical properties and diverse bioactivities, including antimicrobial and enzyme inhibitory effects .
Data Table: Key Comparisons
Key Findings and Differentiation
Structural Flexibility vs.
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential coupling of the chromene and thiophene units, whereas ’s Schiff base analogues are synthesized in one step via condensation . This added complexity may impact scalability but offers modularity for structure-activity relationship (SAR) studies.
Pharmacological Inference :
- Schiff base derivatives in demonstrated anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with ED₅₀ values < 100 mg/kg . The target compound’s chromene moiety could modulate CNS permeability or metabolic stability, though this remains speculative without experimental data.
Biological Activity
N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on cytotoxic effects, anti-inflammatory properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a chromene core, which is known for its pharmacological significance. The presence of various functional groups enhances its biological potential. The molecular formula is , with a molecular weight of approximately 453.58 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.58 g/mol |
| LogP | 2.8 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Cytotoxic Activity
Recent studies have demonstrated that derivatives of chromone, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that certain derivatives possess IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cancer cells .
Case Study: Chromone Derivatives
Bousejra-ElGarah et al. conducted a study on a series of chromone derivatives, indicating that specific substitutions on the chromone nucleus positively influence cytotoxic activity. For instance, the introduction of a fluoro substituent was associated with enhanced potency against cancer cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, primarily through the inhibition of lipoxygenase enzymes. This activity can be crucial in developing therapeutic agents for inflammatory diseases. In vitro assays indicated that hydrophilic derivatives showed greater inhibition of soybean lipoxygenase compared to their lipophilic counterparts .
Structure-Activity Relationships (SAR)
The SAR studies reveal that the positioning and nature of substituents on the chromone structure are critical for enhancing biological activity. For example:
- Fluoro Substituents : Positively correlate with increased cytotoxicity.
- Hydrophilicity : Enhances anti-inflammatory effects.
These insights guide the optimization of new compounds for better efficacy in therapeutic applications.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
